2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Description
Structural Elucidation
Molecular Formula and IUPAC Nomenclature
The compound’s molecular formula is C₁₄H₁₀ClN₃OS (molecular weight: 287.76 g/mol). Its IUPAC name, 2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido[1,2-a]triazin-4-one , reflects its core pyrido[1,2-a]triazin-4-one scaffold substituted with a 4-chlorobenzylsulfanyl group at position 2.
Key structural elements include:
- Pyrido-triazine core : A fused bicyclic system combining a pyridine ring and a 1,3,5-triazine ring.
- 4-Chlorobenzylsulfanyl substituent : A sulfanyl (–S–) linker connecting the triazine core to a 4-chlorobenzyl group.
- Ketone moiety : A carbonyl group at position 4 of the triazine ring.
Crystallographic Analysis and Bond Geometry
While direct X-ray crystallography data for this compound are not publicly available, structural analogs (e.g., pyrido-triazine derivatives) provide insights into bond lengths and angles. Key inferences include:
| Bond | Typical Length (Å) | Angles |
|---|---|---|
| C–S (sulfanyl) | 1.78–1.82 | Tetrahedral geometry |
| C=O (carbonyl) | 1.20–1.25 | Planar trigonal geometry |
| N–C (triazine) | 1.33–1.35 | ~120° |
The pyrido-triazine core adopts a planar conformation due to aromaticity, with the sulfanyl group introducing flexibility at the C2 position. Steric interactions between the 4-chlorobenzyl group and the triazine ring may influence crystal packing.
Spectroscopic Characterization
Spectroscopic data for this compound are inferred from structurally related molecules.
Mass Spectrometry (MS)
- HRESIMS : [C₁₄H₁₀ClN₃OS + H]⁺ m/z 288.03622 (calculated), with isotopic peaks at m/z 290.03327 (32% relative intensity).
- Fragmentation : Loss of the 4-chlorobenzylsulfanyl group yields fragments corresponding to the pyrido-triazin-4-one core.
Nuclear Magnetic Resonance (NMR)
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | |||
| Ar–H (4-Cl-benzyl) | 7.20–7.80 | Multiplet | Aromatic protons |
| Triazine C2–H | 8.50–8.80 | Singlet | Proton adjacent to sulfanyl group |
| ¹³C NMR | |||
| C=O | 165–170 | – | Carbonyl carbon |
| S–C (benzyl) | 30–35 | – | Methylenic carbon |
Infrared (IR) Spectroscopy
- ν(C=O) : ~1650–1680 cm⁻¹ (strong absorption).
- ν(C–S) : ~680–710 cm⁻¹ (medium absorption).
- Aromatic C–H : ~3050–3100 cm⁻¹ (stretching).
UV-Vis Spectroscopy
The pyrido-triazine core’s conjugated π-system likely absorbs in the 250–300 nm range, with potential shifts due to electron-withdrawing (Cl) and donating (S) substituents.
Tautomeric and Conformational Dynamics
Tautomeric Forms
The triazine ring may exhibit tautomerism, though the sulfanyl group and ketone moiety stabilize the 4H-pyrido[1,2-a]triazin-4-one form. Potential tautomers include:
- 4H-tautomer : Dominant form with a proton on the triazine nitrogen.
- 2H-tautomer : Hypothetical, less stable due to steric strain from the 4-chlorobenzyl group.
Conformational Flexibility
- Sulfanyl bond rotation : Free rotation around the C–S bond allows the 4-chlorobenzyl group to adopt multiple orientations, minimizing steric clashes.
- Triazine ring puckering : Minimal due to aromatic rigidity, though substituents may induce slight deviations.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-11-6-4-10(5-7-11)9-20-13-16-12-3-1-2-8-18(12)14(19)17-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDHZJHORGLXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves the reaction of 4-chlorobenzyl chloride with a suitable thiol, followed by cyclization with a pyrido[1,2-a][1,3,5]triazin-4-one precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an anti-cancer agent. Research indicates that derivatives of pyrido[1,2-a]triazinones exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorobenzyl sulfanyl group enhances its biological activity by improving solubility and bioavailability.
Case Study: Anti-Cancer Activity
A study assessed the cytotoxic effects of several pyrido[1,2-a]triazin derivatives, including 2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one. Results showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Agrochemicals
This compound has also been investigated for its herbicidal properties. Research has shown that triazine derivatives can act as effective herbicides by inhibiting photosynthesis in targeted plant species.
Case Study: Herbicidal Efficacy
In a field trial, a formulation containing 2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one demonstrated effective weed control in maize crops. The application resulted in a significant reduction of weed biomass and improved crop yield compared to untreated controls .
Material Sciences
The unique structural characteristics of this compound allow for its use in developing novel materials with specific electronic properties. Research into its incorporation into polymer matrices has shown promise for creating conductive materials.
Case Study: Conductive Polymers
A recent study focused on synthesizing polymer composites using 2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one as a dopant. The resulting materials exhibited enhanced electrical conductivity and stability under varying environmental conditions .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives
2-Diethylamino-7-Heteroaryl Derivatives
Compounds such as 2-diethylamino-7-(3’-6’-bromopyridinyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8l) and 2-diethylamino-7-(3’-2’-chloropyridinyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8m) share the same core but differ in substituents:
- 8l : Bromopyridinyl at the 7-position, melting point (m.p.) 230°C.
- 8m: Chloropyridinyl at the 7-position, m.p. 157°C. Both were synthesized via Suzuki coupling, demonstrating the versatility of this method for introducing aryl/heteroaryl groups. The diethylamino group at position 2 likely enhances solubility compared to the 4-chlorobenzyl sulfanyl group in the target compound .
8-Methyl Substituted Analogs
The compound 2-[(4-chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one () introduces a methyl group at the 8-position.
Table 1: Physicochemical Properties of Pyrido-Triazinone Derivatives
Heterocyclic Analogs with 4-Chlorobenzyl Sulfanyl Moieties
Triazolo[1,5-a]pyrimidin-7(4H)-one Derivative
The compound 2-[(4-chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 898915-91-8) replaces the pyrido-triazinone core with a triazolo-pyrimidinone system. Key properties include:
- Molecular weight: 334.8 g/mol
- Water solubility: 3.5 µg/mL (pH 7.4) . The reduced solubility compared to pyrido-triazinones (e.g., 8l and 8m) may reflect differences in hydrogen-bonding capacity or lipophilicity due to the triazolo-pyrimidinone core .
Table 2: Comparison with Triazolo-Pyrimidinone Analog
| Property | Target Compound | Triazolo-Pyrimidinone Analog (CAS 898915-91-8) |
|---|---|---|
| Core Structure | Pyrido-triazinone | Triazolo-pyrimidinone |
| Molecular Weight | Not Reported | 334.8 g/mol |
| Solubility (pH 7.4) | Not Reported | 3.5 µg/mL |
| Key Substituent | 4-Chlorobenzyl sulfanyl | 4-Chlorobenzyl sulfanyl, 5-propyl |
Biological Activity
2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, antitumor, and antiviral activities.
- Molecular Formula : C14H10ClN3OS
- Molecular Weight : 317.79 g/mol
- CAS Number : 303145-47-3
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 454.4 ± 47.0 °C
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit notable antimicrobial properties. For example, compounds structurally similar to 2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
A comparative study demonstrated that certain triazine derivatives exhibited antimicrobial activity comparable to standard antibiotics such as ampicillin. The minimum inhibitory concentrations (MICs) for some derivatives were found to be in the range of 100-400 µg/mL against tested pathogens .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 200 | Staphylococcus aureus |
| Compound B | 150 | Escherichia coli |
| Compound C | 300 | Pseudomonas aeruginosa |
Antitumor Activity
The potential antitumor effects of triazine derivatives have been explored in various studies. In vitro assays have shown that compounds related to 2-((4-Chlorobenzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one can inhibit the proliferation of cancer cell lines. For instance, one study reported that a related compound reduced cell viability in human breast cancer cells by inducing apoptosis .
Antiviral Activity
Preliminary studies suggest that triazine derivatives may also exhibit antiviral properties. Some compounds have been tested against viral strains with promising results. For example, a derivative demonstrated significant inhibition of viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication processes .
Case Studies
- Antimicrobial Efficacy Study : A recent study synthesized several triazine derivatives and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that some compounds exhibited potent activity against multidrug-resistant strains, highlighting their potential as new therapeutic agents .
- In Vivo Antitumor Study : An animal model was used to evaluate the antitumor effects of a related compound in mice bearing tumor xenografts. Treatment with the compound resulted in significant tumor reduction compared to control groups .
Q & A
Q. Critical Conditions :
- Temperature control (80–120°C) to minimize side reactions .
- Solvent selection (DMF, ethanol) to optimize solubility and reaction kinetics .
What analytical techniques are recommended for structural characterization and purity assessment?
Basic
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic ring integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₆H₁₁ClN₄OS, theoretical 354.03 g/mol) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages ensure stoichiometric accuracy .
How can researchers optimize reaction yields during scale-up synthesis?
Advanced
Key strategies include:
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce batch variability .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving yield by 15–20% compared to conventional methods .
- In-Line Monitoring : UV-Vis or FTIR spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. Data-Driven Optimization :
- Design of Experiments (DoE) models (e.g., factorial designs) identify critical parameters (temperature, catalyst loading) .
How should contradictory biological activity data across studies be addressed?
Advanced
Contradictions often arise from:
- Variable Assay Conditions : pH, temperature, or cell-line differences alter IC₅₀ values. Standardize protocols (e.g., fixed pH 7.4, 37°C) .
- Purity Discrepancies : Impurities (e.g., unreacted precursors) may confound results. Validate purity via HPLC before testing .
- Statistical Reproducibility : Use ≥3 biological replicates and report confidence intervals (e.g., 95% CI) .
Example : Discrepant enzyme inhibition data may stem from residual DMSO in stock solutions; use ≤0.1% solvent concentration .
What experimental designs are suitable for evaluating structure-activity relationships (SAR)?
Q. Advanced
- Systematic Substituent Variation : Replace the 4-chlorobenzyl group with fluorobenzyl or methylbenzyl analogs to assess electronic/steric effects .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against target kinases or proteases using fluorogenic substrates .
- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to prioritize synthesis targets .
Experimental Controls : Include positive controls (e.g., known inhibitors) and blank reactions to validate assay robustness .
How can environmental stability and degradation pathways be studied for this compound?
Q. Advanced
- Hydrolytic Stability : Incubate in buffers (pH 3–10) at 25–50°C; monitor degradation via LC-MS/MS .
- Photolysis Studies : Expose to UV light (254 nm) and identify photoproducts using HRMS .
- Biotic Degradation : Use soil microcosms or activated sludge to assess microbial metabolism; quantify metabolites via GC-MS .
Data Interpretation : Half-life (t₁/₂) calculations under varied conditions inform environmental risk assessments .
What strategies mitigate toxicity risks during in vitro and in vivo studies?
Q. Advanced
- Cytotoxicity Screening : Pre-test in HEK293 or HepG2 cells (MTT assay) to establish safe dosing ranges .
- Metabolic Stability : Assess liver microsome clearance (e.g., human/rat) to predict in vivo retention and toxicity .
- Genotoxicity : Ames test for mutagenicity; comet assay for DNA damage .
Contradiction Management : If in vitro and in vivo toxicity data conflict, evaluate species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
